3,3'-Diamino-4'-methoxyflavone
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3,3’-Diamino-4’-methoxyflavone is the proteasome , a protein complex responsible for degrading unneeded or damaged proteins . It also targets the p70S6 kinase , a protein involved in the regulation of cell growth, cell proliferation, and protein synthesis.
Mode of Action
3,3’-Diamino-4’-methoxyflavone interacts with its targets by inhibiting their activity. It has been reported to inhibit the chymotrypsin-like activity of the proteasome .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and protein synthesis. By inhibiting the proteasome and p70S6 kinase, it disrupts the normal functioning of these pathways, leading to changes in cell growth and protein synthesis .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The compound has been shown to arrest the proliferation of acute myeloid leukemia cells (NB4, U937, HL-60, OCI AML3) in a dose and time-dependent manner . It also blocks the colony formation in samples from acute myeloid leukemia patients, without affecting normal blood cells . It reduces mitochondrial membrane potential and Bad phosphorylation (at Ser136), and induces Bax and caspase 3, 8, and 9 activation in U937 cells .
Biochemical Analysis
Biochemical Properties
3,3’-Diamino-4’-methoxyflavone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the chymotrypsin-like activity of the proteasome, with an IC50 value of 2.0 µM . This inhibition is synergistic with bortezomib, a known proteasome inhibitor. Additionally, 3,3’-Diamino-4’-methoxyflavone reduces the phosphorylation of p70S6 kinase in U937 cells, which is crucial for protein synthesis and cell growth .
Cellular Effects
3,3’-Diamino-4’-methoxyflavone exerts profound effects on various cell types and cellular processes. In acute myeloid leukemia cells (NB4, U937, HL-60, OCI AML3), it arrests cell proliferation in a dose- and time-dependent manner, with optimal effects observed at approximately 20 µM and 96 hours . The compound also induces apoptosis by reducing mitochondrial membrane potential, increasing Bax and caspase activation, and decreasing Bad phosphorylation at Ser136 . These actions collectively disrupt cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3,3’-Diamino-4’-methoxyflavone exerts its effects through several mechanisms. It binds to and inhibits the proteasome’s chymotrypsin-like activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis . The compound also reduces the phosphorylation of p70S6 kinase, thereby inhibiting protein synthesis and cell growth . Furthermore, it induces the activation of pro-apoptotic proteins such as Bax and caspases 3, 8, and 9, while reducing the phosphorylation of anti-apoptotic proteins like Bad .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Diamino-4’-methoxyflavone change over time. The compound demonstrates stability and retains its activity over extended periods, with optimal effects observed at around 96 hours . Long-term studies have shown that it consistently induces apoptosis and inhibits cell proliferation without affecting normal blood cells
Dosage Effects in Animal Models
The effects of 3,3’-Diamino-4’-methoxyflavone vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, it may cause adverse effects such as weight loss and organ toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy without causing harm.
Metabolic Pathways
3,3’-Diamino-4’-methoxyflavone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolites have been detected in urine and feces, indicating its excretion through renal and hepatic pathways . Additionally, it affects metabolic flux by altering the levels of various metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 3,3’-Diamino-4’-methoxyflavone is transported and distributed through specific transporters and binding proteins. It is a cell-permeable compound that can easily cross cell membranes . Once inside the cell, it accumulates in specific compartments, such as the mitochondria, where it exerts its apoptotic effects . The compound’s distribution is influenced by its lipophilicity and interactions with cellular transport mechanisms .
Subcellular Localization
3,3’-Diamino-4’-methoxyflavone localizes to specific subcellular compartments, particularly the mitochondria . This localization is crucial for its activity, as it induces mitochondrial membrane potential reduction and activates pro-apoptotic proteins . The compound’s targeting signals and post-translational modifications may direct it to specific organelles, enhancing its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DD1 involves several steps, starting with the preparation of the flavone core structure. The key steps include:
Formation of the flavone core: This is typically achieved through the cyclization of 2’-hydroxyacetophenone with benzaldehyde derivatives under acidic conditions.
Introduction of amino groups: The amino groups are introduced through nitration followed by reduction.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of DD1 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale preparation of the flavone core and subsequent intermediates.
Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
DD1 undergoes various chemical reactions, including:
Oxidation: DD1 can be oxidized to form quinone derivatives.
Reduction: The nitro groups in intermediates can be reduced to amino groups.
Substitution: Methoxylation and other substitution reactions are common in the synthesis of DD1.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Methyl iodide for methoxylation, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various intermediates leading to the final compound, DD1, and its derivatives.
Scientific Research Applications
DD1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study proteasome inhibition and its effects on cellular processes.
Biology: Investigated for its role in inducing apoptosis in cancer cells, particularly in myeloid tumors.
Medicine: Potential therapeutic agent for treating cancers due to its selective apoptosis-inducing properties.
Industry: Utilized in the development of new cancer treatments and as a tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Bortezomib: Another proteasome inhibitor used in cancer treatment.
Carfilzomib: A more selective proteasome inhibitor with similar applications.
Ixazomib: An oral proteasome inhibitor used in multiple myeloma treatment.
Uniqueness of DD1
DD1 is unique due to its specific structure, which allows for selective inhibition of the proteasome in myeloid tumors. This selectivity makes it a valuable compound in cancer research, offering potential advantages over other proteasome inhibitors in terms of efficacy and side effect profile .
Properties
IUPAC Name |
3-amino-2-(3-amino-4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-7-6-9(8-11(13)17)16-14(18)15(19)10-4-2-3-5-12(10)21-16/h2-8H,17-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRUZXHIEFFBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172069 | |
Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187585-11-1 | |
Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187585111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 187585-11-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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